4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-19(15-1-3-18(4-2-15)25-20-22-6-8-27-20)23-11-14-9-17(12-21-10-14)16-5-7-26-13-16/h1-10,12-13H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRUNGPKCQGGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxybenzamide Intermediate
The benzamide backbone is synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by treatment with ammonium hydroxide to yield 4-hydroxybenzamide.
$$
\text{4-Hydroxybenzoic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{4-Hydroxybenzoyl chloride} \xrightarrow{\text{NH}4\text{OH}} \text{4-Hydroxybenzamide}
$$
This step typically achieves >85% yield under anhydrous conditions.
Introduction of Thiazole-2-yloxy Group
The thiazole-2-yloxy substituent is introduced via nucleophilic aromatic substitution. 4-Hydroxybenzamide reacts with 2-chlorothiazole in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C:
$$
\text{4-Hydroxybenzamide} + \text{2-Chlorothiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(1,3-Thiazol-2-yloxy)benzamide}
$$
Patent WO2012161879A1 reports yields of 70–75% for analogous thiazole couplings, with purity >95% after recrystallization.
Preparation of Pyridine-Thiophene Side Chain
The pyridine-thiophene fragment is synthesized via Suzuki-Miyaura coupling. 5-Bromopyridin-3-amine reacts with thiophen-3-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst:
$$
\text{5-Bromopyridin-3-amine} + \text{Thiophen-3-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{5-(Thiophen-3-yl)pyridin-3-amine}
$$
Reductive Amination for Methylene Bridge Formation
The pyridine-thiophene amine undergoes reductive amination with 4-(thiazol-2-yloxy)benzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{5-(Thiophen-3-yl)pyridin-3-amine} + \text{4-(Thiazol-2-yloxy)benzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}
$$
Yields range from 65–70%, with residual impurities removed via column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Catalytic Systems for Cross-Coupling
Comparative studies from US20030114505A1 demonstrate that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki reactions for pyridine-thiophene systems, reducing side product formation by 15%.
Table 1: Catalyst Performance in Suzuki Coupling
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 85 | 98 |
| PdCl₂(dppf) | 70 | 90 |
Solvent and Temperature Effects
DMF enhances nucleophilic substitution kinetics for thiazole coupling compared to THF, as evidenced by a 20% increase in reaction rate. Elevated temperatures (>80°C) are critical for complete conversion.
Characterization and Quality Control
The final product is characterized via:
- ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, pyridine-H), 7.92–7.15 (m, 8H, aromatic-H), 4.65 (s, 2H, CH₂).
- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
- MS (ESI+) : m/z 394.1 [M+H]⁺.
US20030114505A1 validates these spectral profiles for structurally related benzamide-thiazole hybrids.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors reduce reaction times by 40% compared to batch processes. Patent WO2012161879A1 emphasizes cost-effective purification via crystallization over chromatography, achieving 90% recovery rates.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide and pyridine moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Various electrophiles or nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can yield amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and thiophene moieties. For instance, derivatives similar to 4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide have been evaluated for their effectiveness against various bacterial strains. Research indicates that compounds with thiazole structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogens like Aspergillus niger and Candida albicans .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Studies on related thiazole derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure–activity relationship (SAR) studies suggest that modifications to the substituents on the thiazole ring can enhance cytotoxicity . In particular, some derivatives have demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anticancer drugs .
Case Study 1: Antibacterial Evaluation
A series of experiments were conducted to assess the antibacterial efficacy of thiazole-containing compounds. Using a paper disc diffusion method, several derivatives were screened against common pathogens. The results indicated that compounds with a thiazole core exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
Case Study 2: Anticancer Activity Assessment
In vitro studies evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. One notable finding was that certain modifications to the thiophene ring led to enhanced activity against the SK-MEL-2 melanoma cell line, with IC50 values reported as low as 4.27 µg/mL. These findings underscore the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene-pyridine moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs (Table 1) include benzamide derivatives with variations in:
- Heterocyclic substituents : Thiazole, pyridine, thiophene, triazole, or oxadiazole groups.
- Amine side chains : Morpholine, piperazine, or alkylamine moieties.
Table 1: Structural and Physicochemical Comparison
†Melting points for compounds range from 120–250°C, with morpholine derivatives (e.g., 4a) typically forming white solids and piperazine analogs (e.g., 4e) as yellow solids .
Key Research Findings
Substituent Impact on Solubility : Piperazine derivatives (e.g., 4e) show improved aqueous solubility over morpholine analogs (4a) due to increased hydrogen bonding capacity .
Target Selectivity : While imatinib inhibits DDR1/2, its primary target is BCR-ABL. The target compound’s thiophene group may shift selectivity toward other kinases, necessitating profiling .
Spectral Validation : HRMS and NMR data () confirm the purity of analogs, suggesting similar analytical protocols should be applied to the target compound .
Biological Activity
The compound 4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies that highlight its efficacy against different cancer cell lines and its mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring,
- A thiophene moiety,
- A pyridine ring,
- A benzamide backbone.
This unique arrangement is hypothesized to contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds containing thiazole and thiophene groups often exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer activity of similar thiazole derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | SK-MEL-2 (skin cancer) | 4.27 | Inhibition of cell proliferation |
| Compound 2 | MCF-7 (breast cancer) | 0.28 | Interaction with tubulin |
| Compound 3 | A549 (lung cancer) | 0.52 | Induction of apoptosis |
Case Studies
- Alam et al. (2020) conducted a study on various thiazole derivatives, demonstrating that modifications at the C-5 position significantly influenced cytotoxicity against multiple human cancer cell lines, including lung and skin cancers .
- Juszczak et al. (2012) reported on the synthesis of 1,3,4-thiadiazole derivatives and their anticancer activity, noting that specific substitutions enhanced their potency against breast and lung cancer cell lines .
- Molecular Docking Studies : The binding interactions of these compounds with tubulin were analyzed, revealing critical hydrogen bonds and π-cation interactions that underpin their antiproliferative effects .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activities. The following table presents data on the antimicrobial efficacy of related compounds:
| Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Bactericidal |
| Compound B | Escherichia coli | 30 | Bacteriostatic |
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit various receptor tyrosine kinases, which are crucial in cancer cell signaling pathways.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Microtubule Disruption : The interaction with tubulin suggests a potential mechanism involving disruption of the microtubule dynamics essential for mitosis.
Q & A
Q. Key optimization strategies :
- Temperature control (0–5°C for sensitive intermediates).
- Catalysts like triethylamine for amide bond formation .
- Yield enhancement via iterative solvent selection (e.g., DMF for polar intermediates) .
What analytical techniques are critical for structural confirmation and purity assessment?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 422.08) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
How is the compound screened for biological activity, and what models are prioritized?
Q. Basic
- Anticancer assays : NCI-60 cell line panel to evaluate GI₅₀ values (e.g., melanoma and breast cancer selectivity) .
- Antimicrobial testing : Broth microdilution against S. aureus and E. coli (MIC ≤ 16 µg/mL) .
- Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) activity assays for anaerobic pathogens .
Q. Advanced :
- 3D tumor spheroids : Assess penetration and efficacy in hypoxic microenvironments.
- Transcriptomic profiling : RNA-seq to identify gene expression changes post-treatment.
How do structural modifications influence the compound’s bioactivity?
Advanced
A SAR study reveals:
| Modification | Activity Trend | Evidence |
|---|---|---|
| Thiophene → phenyl substitution | ↓ Anticancer activity (loss of π-π interactions) | |
| Methoxy group at benzamide | ↑ Solubility and bioavailability | |
| Thiazole N-methylation | ↓ Enzyme inhibition (steric hindrance) |
Q. Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling for aryl variations .
- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
What mechanistic insights explain the compound’s anticancer activity?
Q. Advanced
- PFOR inhibition : Disrupts energy metabolism in anaerobic cells via amide anion binding to the enzyme’s active site .
- Apoptosis induction : Caspase-3/7 activation confirmed by fluorometric assays .
- ROS generation : Flow cytometry with DCFH-DA probe shows dose-dependent oxidative stress .
Q. Validation :
- Knockout PFOR in cell lines (CRISPR-Cas9) to confirm target specificity.
- Metabolomic profiling (LC-MS) to track TCA cycle intermediates.
How should researchers resolve contradictions in biological activity data across studies?
Advanced
Contradictions may arise from:
- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate assays ≥3 times .
- Compound stability : Assess degradation via LC-MS under assay conditions (pH 7.4, 37°C) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05).
Case study : A 20% variance in GI₅₀ values for melanoma cells was traced to differences in serum concentration (10% vs. 5% FBS) .
What computational tools predict the compound’s ADMET properties?
Q. Advanced
- SwissADME : Predicts moderate intestinal absorption (LogP = 2.8) and CYP3A4 metabolism .
- PROTAC modeling : Designs proteolysis-targeting chimeras to enhance degradation efficiency .
- MD simulations (GROMACS) : Analyzes binding stability to kinases (e.g., BRAF V600E mutant) over 100 ns trajectories .
How can solubility challenges be addressed for in vivo studies?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the benzamide group for hydrolytic activation .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .
- Co-solvent systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
